molecular formula C9H7ClF3IO2 B14756476 2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene

2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene

Cat. No.: B14756476
M. Wt: 366.50 g/mol
InChI Key: FMTWBQYQFFFAMH-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of chlorine, iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of methoxymethoxy and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen groups or the conversion of functional groups.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The methoxymethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-3-methylpyridine
  • 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
  • 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine

Uniqueness

Compared to these similar compounds, 2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the benzene ring is particularly noteworthy, as it can influence the compound’s electronic and steric characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7ClF3IO2

Molecular Weight

366.50 g/mol

IUPAC Name

3-chloro-1-iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7ClF3IO2/c1-15-4-16-8-6(14)3-2-5(7(8)10)9(11,12)13/h2-3H,4H2,1H3

InChI Key

FMTWBQYQFFFAMH-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1Cl)C(F)(F)F)I

Origin of Product

United States

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